(1,2,3,4-tetrahydroisoquinolin-6-yl)methanol hydrochloride
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Overview
Description
(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol hydrochloride is a chemical compound with the molecular formula C10H14ClNO. It is a derivative of tetrahydroisoquinoline, a structure commonly found in many natural alkaloids. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
It’s known that 1,2,3,4-tetrahydroisoquinolines (thiqs) are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds are known to interact with their targets in a way that results in a broad spectrum of biological activities .
Biochemical Pathways
Thiq-based compounds are known to exert diverse biological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-tetrahydroisoquinolin-6-yl)methanol hydrochloride typically involves the reduction of isoquinoline derivatives. One common method includes the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting tetrahydroisoquinoline is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride (NaBH4) to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions and optimizing the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 or lithium aluminum hydride (LiAlH4).
Substitution: SOCl2 or PBr3 for converting hydroxyl groups to halides.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Various reduced derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
Chemistry: In chemistry, (1,2,3,4-tetrahydroisoquinolin-6-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound in the development of new pharmaceuticals targeting various biological pathways.
Medicine: In medicinal research, this compound is investigated for its neuroprotective effects. It is considered a potential therapeutic agent for neurodegenerative diseases such as Parkinson’s and Alzheimer’s due to its ability to interact with specific neural receptors.
Industry: Industrially, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its derivatives are also explored for use in agrochemicals and as intermediates in the production of various industrial products.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the methanol group.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups, known for its distinct biological activities.
®-1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: A stereoisomer with different spatial arrangement, affecting its biological interactions.
Uniqueness: (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
2152637-00-6 |
---|---|
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.7 |
Purity |
95 |
Origin of Product |
United States |
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